Pyrrolidine, 1,1'-(methylphosphinidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1,1’-(methylphosphinidene)bis-: is an organic compound that features a pyrrolidine ring bonded to a methylphosphinidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1,1’-(methylphosphinidene)bis- typically involves the reaction of pyrrolidine with a methylphosphinidene precursor under controlled conditions. One common method includes the use of a phosphine reagent in the presence of a base to facilitate the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of Pyrrolidine, 1,1’-(methylphosphinidene)bis- may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1,1’-(methylphosphinidene)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinidene group to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
Pyrrolidine, 1,1’-(methylphosphinidene)bis- has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Pyrrolidine, 1,1’-(methylphosphinidene)bis- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the phosphinidene group.
Phosphine Oxides: Compounds with similar phosphorus chemistry but different structural features.
Phosphines: Compounds with a phosphorus atom bonded to three organic groups.
Uniqueness: Pyrrolidine, 1,1’-(methylphosphinidene)bis- is unique due to the presence of both a pyrrolidine ring and a methylphosphinidene group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
160142-19-8 |
---|---|
Molecular Formula |
C9H19N2P |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
methyl(dipyrrolidin-1-yl)phosphane |
InChI |
InChI=1S/C9H19N2P/c1-12(10-6-2-3-7-10)11-8-4-5-9-11/h2-9H2,1H3 |
InChI Key |
LJTAJFPCZADNBC-UHFFFAOYSA-N |
Canonical SMILES |
CP(N1CCCC1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.